molecular formula C8H12F3N3O4 B2900094 2-(2-Oxopiperazin-1-yl)acetamide 2,2,2-trifluoroacetate CAS No. 2247849-70-1

2-(2-Oxopiperazin-1-yl)acetamide 2,2,2-trifluoroacetate

Cat. No.: B2900094
CAS No.: 2247849-70-1
M. Wt: 271.196
InChI Key: GBFIBTUSMYMXRK-UHFFFAOYSA-N
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Description

2-(2-Oxopiperazin-1-yl)acetamide 2,2,2-trifluoroacetate is a compound with significant interest in various scientific fields. The compound consists of a piperazine ring with an oxo group and an acetamide group, combined with trifluoroacetic acid. This combination imparts unique chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopiperazin-1-yl)acetamide typically involves the reaction of piperazine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxopiperazin-1-yl)acetamide 2,2,2-trifluoroacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxopyrrolidin-1-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

    2-(4-(2-Aminoethyl)-2-oxopiperazin-1-yl)acetic acid: Contains an additional aminoethyl group.

Uniqueness

2-(2-Oxopiperazin-1-yl)acetamide 2,2,2-trifluoroacetate is unique due to its combination of the piperazine ring with an oxo group and an acetamide group, along with the presence of trifluoroacetic acid. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications .

Properties

IUPAC Name

2-(2-oxopiperazin-1-yl)acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.C2HF3O2/c7-5(10)4-9-2-1-8-3-6(9)11;3-2(4,5)1(6)7/h8H,1-4H2,(H2,7,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIBTUSMYMXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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